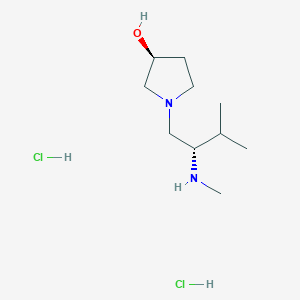
2-(2,5-Dimethylphenyl)nicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-Dimethylphenyl)nicotinic acid (2,5-DMNA) is an important organic compound used in scientific research. It has a wide range of applications, including biochemical and physiological studies, as well as its use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
2-(2,5-Dimethylphenyl)nicotinic acid, 95% has a wide range of applications in scientific research. It is used in biochemical and physiological studies to investigate the effects of various compounds on biological systems. Additionally, it is used in laboratory experiments to study the mechanism of action of various drugs.
Wirkmechanismus
The mechanism of action of 2-(2,5-Dimethylphenyl)nicotinic acid, 95% is not fully understood. However, it is believed that it acts as an agonist of the nicotinic acetylcholine receptor (nAChR), which is involved in the transmission of signals between neurons. This action is believed to be responsible for its effects on biochemical and physiological processes.
Biochemical and Physiological Effects
2-(2,5-Dimethylphenyl)nicotinic acid, 95% has been shown to have a variety of effects on biochemical and physiological processes. It has been shown to increase the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been shown to increase the release of dopamine, which is involved in the regulation of mood and behavior. Finally, it has been shown to decrease the activity of certain receptors, such as the nicotinic acetylcholine receptor, which is involved in the transmission of signals between neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-(2,5-Dimethylphenyl)nicotinic acid, 95% for laboratory experiments is that it is relatively stable and can be stored for long periods of time without significant degradation. Additionally, it is relatively easy to obtain and it is relatively inexpensive compared to other compounds. However, one of the major limitations of using 2-(2,5-Dimethylphenyl)nicotinic acid, 95% is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
The potential future directions for 2-(2,5-Dimethylphenyl)nicotinic acid, 95% include its use in drug development, as it has been shown to have a variety of effects on biochemical and physiological processes. Additionally, it could be used in the development of new therapeutic agents, as it has been shown to have a variety of effects on neurological processes. Finally, it could be used to study the effects of various compounds on biological systems, as it has been shown to have a variety of effects on biochemical and physiological processes.
Synthesemethoden
2-(2,5-Dimethylphenyl)nicotinic acid, 95% is produced through a chemical reaction between 2,5-dimethoxyaniline and acetic anhydride. The reaction is catalyzed by a base, such as pyridine, and the product is a white, crystalline solid. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon gas, and the reaction conditions are carefully controlled to ensure the highest purity of the product.
Eigenschaften
IUPAC Name |
2-(2,5-dimethylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-5-6-10(2)12(8-9)13-11(14(16)17)4-3-7-15-13/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMOBZTVIBULKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660486 |
Source


|
| Record name | 2-(2,5-Dimethylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1225508-46-2 |
Source


|
| Record name | 2-(2,5-Dimethylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Potassium [5-(2,2,3,3-tetrafluoro-1,4-benzodioxene)]trifluoroborate; 98%](/img/structure/B6343442.png)








![(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate](/img/structure/B6343524.png)
